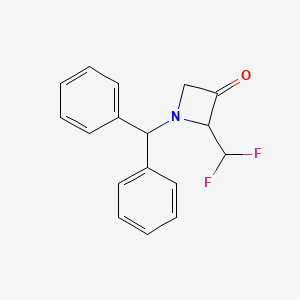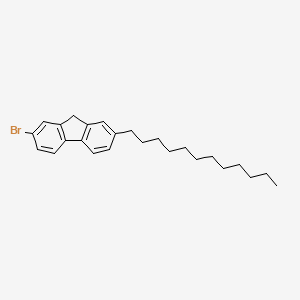
2-Bromo-7-dodecyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-dodecyl-9H-fluorene is an organic compound with the molecular formula C25H33Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the 2-position and a dodecyl chain at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-dodecyl-9H-fluorene typically involves the bromination of 7-dodecyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-dodecyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-7-dodecyl-9H-fluorene or 2-thio-7-dodecyl-9H-fluorene.
Coupling: Formation of biaryl compounds with extended π-conjugation.
Oxidation: Formation of 2-bromo-7-dodecyl-9H-fluorenone.
Reduction: Formation of 2-bromo-7-dodecyl-9,9-dihydrofluorene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-dodecyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conjugated polymers and small molecules for organic semiconductors.
Biological Studies: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicinal Chemistry: Investigated for its role in the synthesis of bioactive molecules and drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-dodecyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and form stable conjugated systems. These interactions are crucial in organic electronics, where the compound’s electronic properties can be tuned by modifying its structure. The bromine atom also allows for further functionalization, enabling the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-7-hexyl-9H-fluorene: Similar structure with a shorter alkyl chain.
2,7-Dibromo-9H-fluorene: Contains two bromine atoms at the 2 and 7 positions.
2-Bromo-9H-fluorene: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness
2-Bromo-7-dodecyl-9H-fluorene is unique due to its long dodecyl chain, which imparts increased hydrophobicity and solubility in non-polar solvents. This makes it particularly useful in the synthesis of materials for organic electronics, where solubility and processability are critical factors.
Eigenschaften
CAS-Nummer |
922706-42-1 |
|---|---|
Molekularformel |
C25H33Br |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
2-bromo-7-dodecyl-9H-fluorene |
InChI |
InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(26)14-16-25(22)24/h13-17,19H,2-12,18H2,1H3 |
InChI-Schlüssel |
BOGACGRCBJBPPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



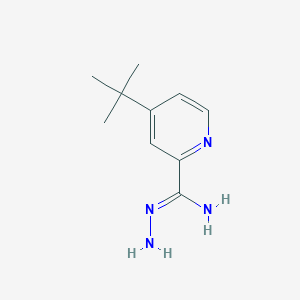
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
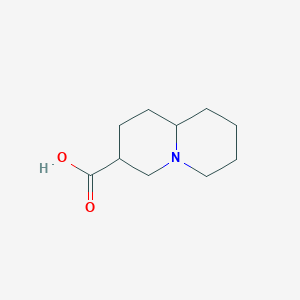

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)
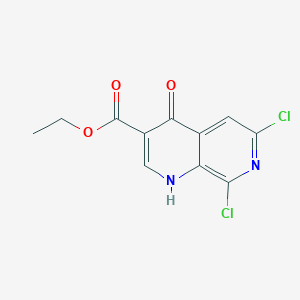
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

